4-(プロポキシメチル)フェニルボロン酸

説明

(4-(Propoxymethyl)phenyl)boronic acid, also known as (4-(Propoxymethyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.037. The purity is usually 95%.

BenchChem offers high-quality (4-(Propoxymethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Propoxymethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シスジオール含有分子の濃縮

フェニルボロン酸(PBA)官能化ポリマー、例えば4-(プロポキシメチル)フェニルボロン酸は、シスジオール含有分子の濃縮に使用されてきました。 これらのポリマーは、特定の架橋剤と溶媒を用いて合成した場合、シスジオール含有分子に対して高い選択性を示します . この用途は、特に分離、センシング、イメージング、診断、薬物送達分野において関連しています .

グルコース感受性ハイドロゲル

4-(プロポキシメチル)フェニルボロン酸は、グルコース感受性ハイドロゲルの設計に使用されてきました。 これらのハイドロゲルは、グルコースレベルの上昇に応答して、インスリンなどの血糖降下薬を放出することができます . これは、世界中の糖尿病患者数の多さを考えると、特に糖尿病の治療に役立ちます .

自己調節型インスリン放出

4-(プロポキシメチル)フェニルボロン酸は、グルコース感受性ポリマーとして機能する能力により、自己調節型インスリン放出が可能になります。 これは、糖尿病治療における重要な用途です .

診断剤

4-(プロポキシメチル)フェニルボロン酸は、診断剤として機能することができます。 それは、可逆的な共有結合反応を通して、シスジオール含有分子を選択的に認識することができます . このpH制御可能な捕捉/放出機能は、PBAに、pH応答性材料を開発するための大きな可能性を与えます .

創傷治癒

4-(プロポキシメチル)フェニルボロン酸のコンジュゲートは、創傷治癒にも使用されてきました。 これらのコンジュゲートのpH応答性により、治療剤の制御放出が可能になり、治癒過程を促進します .

腫瘍標的化

4-(プロポキシメチル)フェニルボロン酸コンジュゲートは、腫瘍標的化にも使用されてきました。 これらのコンジュゲートは、特定の分子に選択的に結合する能力により、治療剤の標的化された送達を可能にします .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins and enzymes that contain cis-diol groups .

Mode of Action

4-(Propoxymethyl)phenylboronic acid, like other boronic acids, is believed to interact with its targets through the formation of reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

4-(Propoxymethyl)phenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as an organoboron reagent, participating in transmetalation, a process where organic groups are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .

Result of Action

The result of the action of 4-(Propoxymethyl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Propoxymethyl)phenylboronic acid. For instance, the compound’s reactivity can be affected by the solvent used in the reaction . Additionally, certain boronic acids, including some phenylboronic acids, can decompose in air , which may also apply to 4-(Propoxymethyl)phenylboronic acid.

生物活性

(4-(Propoxymethyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

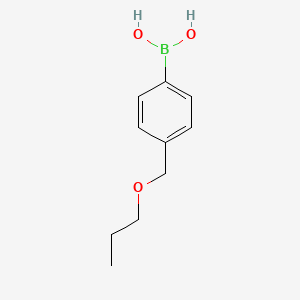

(4-(Propoxymethyl)phenyl)boronic acid can be represented by the following chemical structure:

- Molecular Formula: C10H13BO3

- Molecular Weight: 194.02 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antimicrobial Properties

Research indicates that boronic acids, including (4-(Propoxymethyl)phenyl)boronic acid, exhibit significant antimicrobial activity. A study evaluated the effectiveness of various phenylboronic acids against common pathogens:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| (4-(Propoxymethyl)phenyl)boronic acid | Moderate | High |

| Other Boronic Acids | Variable | Variable |

This data suggests that (4-(Propoxymethyl)phenyl)boronic acid may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of (4-(Propoxymethyl)phenyl)boronic acid has been explored in various studies. It has been shown to inhibit the growth of cancer cells through multiple mechanisms:

- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction: It triggers programmed cell death pathways, leading to the elimination of malignant cells.

- Inhibition of Tumor Growth: In vivo studies have demonstrated reduced tumor size in models treated with this compound.

The mechanism by which (4-(Propoxymethyl)phenyl)boronic acid exerts its biological effects primarily involves its interaction with specific biomolecules:

- Binding to Proteins: The boronic acid moiety can form reversible bonds with hydroxyl groups on proteins and enzymes, modulating their activity.

- Influence on Signaling Pathways: By interacting with key signaling proteins, it can alter pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of (4-(Propoxymethyl)phenyl)boronic acid against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a therapeutic agent.

Study 2: Anticancer Properties

In a preclinical trial involving human cancer cell lines, (4-(Propoxymethyl)phenyl)boronic acid demonstrated significant cytotoxicity. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its promise as a chemotherapeutic agent.

Pharmacokinetics and Safety Profile

The pharmacokinetics of (4-(Propoxymethyl)phenyl)boronic acid are crucial for understanding its bioavailability and therapeutic potential:

- Absorption: Rapid absorption has been noted in animal models.

- Metabolism: It undergoes metabolic transformations primarily in the liver.

- Excretion: Renal excretion is the primary route for elimination.

Safety assessments indicate that while the compound shows promising biological activity, further studies are needed to fully understand its toxicity profile and long-term effects.

特性

IUPAC Name |

[4-(propoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSZSIRDVBCIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681352 | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160061-48-3 | |

| Record name | Boronic acid, [4-(propoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160061-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。